Higenamine

Cardiovascular Pharmacology β1-Adrenergic Receptor Chronotropy

Higenamine (Norcoclaurine) delivers a pharmacological profile no generic β-agonist can replicate: dual β1/β2-AR agonism combined with α1-AR antagonism and a distinct biased signaling phenotype (Gs/β-arrestin-biased). Validated as a dobutamine alternative for pharmacologic stress testing with equivalent diagnostic sensitivity (85%, κ=0.849). Differentiates from clenbuterol, ephedrine, and isoproterenol in receptor selectivity, downstream signaling bias, and off-target activity. Deploy as a probe for biased GPCR signaling, a reference standard in cardiomyocyte assays, or a tool for platelet aggregation studies.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 5843-65-2
Cat. No. B191414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHigenamine
CAS5843-65-2
Synonyms1(S)-norcoclaurine
1-(p-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
higenamine
higenamine hydrobromide, (+-)-isomer
higenamine hydrochloride, (S)-isomer
higenamine oxalate (1:1), (+-)-isomer
higenamine, tartrate (1:1), R-(R*,R*)-(+-)-isomer
norcoclaurine
O-demethylcoclaurine
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O
InChIInChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2
InChIKeyWZRCQWQRFZITDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Higenamine (CAS 5843-65-2): Baseline Profile for β2-Adrenergic Receptor Agonist Research


Higenamine (Norcoclaurine) is a benzyltetrahydroisoquinoline alkaloid and a dual β1/β2-adrenergic receptor (β-AR) agonist with additional α1-adrenergic receptor antagonist activity . It functions as a non-selective β-agonist, activating both β1- and β2-ARs, which underlies its cardiotonic and bronchodilatory effects [1]. Structurally related to catecholamines, higenamine is a key active component from plants such as Aconitum carmichaelii (Fuzi) and Nelumbo nucifera [2].

Why Generic β-Agonist Substitution Fails: Critical Differentiation of Higenamine (5843-65-2) from In-Class Analogs


While numerous compounds activate β-adrenergic receptors, generic substitution fails due to critical differences in receptor subtype selectivity, downstream signaling bias, and off-target activity profiles. Higenamine's unique combination of β1/β2 dual agonism with α1-antagonism distinguishes it from selective β2-agonists like clenbuterol or non-selective agonists like ephedrine. Critically, its biased signaling phenotype—variously characterized as Gs-biased or β-arrestin-biased—differs markedly from balanced agonists like isoproterenol [1]. These distinctions translate into divergent efficacy, safety, and application suitability, rendering simple potency comparisons insufficient for procurement decisions.

Quantitative Differentiation of Higenamine (5843-65-2) Against Key β-Adrenergic Comparators


Potency Comparison: Higenamine vs. Isoproterenol in Murine Atria Chronotropy

Higenamine demonstrates potent positive chronotropic effects in isolated murine atria, with an EC50 of 38 nM. While its maximal response is comparable to that of the full agonist isoproterenol, the potency difference is stark: isoproterenol requires over 100-fold less compound to achieve the same cardiovascular effect in rabbit models [1][2].

Cardiovascular Pharmacology β1-Adrenergic Receptor Chronotropy

Diagnostic Equivalence: Higenamine vs. Dobutamine in Pharmacologic Stress Imaging

In a porcine model of chronic coronary artery stenosis, higenamine stress radionuclide myocardial perfusion imaging demonstrated diagnostic sensitivity equivalent to dobutamine. Both agents achieved 85% sensitivity for detecting coronary artery disease [1]. Imaging defect severity scores were statistically indistinguishable (higenamine: 68% ± 12% vs. dobutamine: 68% ± 15%, P = NS), with strong agreement between the two methods (kappa = 0.849, P < 0.0001) [1].

Myocardial Perfusion Imaging Coronary Artery Disease Pharmacologic Stress Agent

Vasodilation Potency: Higenamine vs. Dobutamine and THI Analogs

In endothelium-denuded rat thoracic aorta precontracted with phenylephrine, higenamine induced concentration-dependent relaxation with a pEC50 of 5.99 ± 1.16, compared to dobutamine's pEC50 of 5.57 ± 0.34 [1]. Notably, unlike dobutamine and other tetrahydroisoquinoline (THI) analogs (YS-49, YS-51), higenamine failed to relax KCl (65.4 mM)-contracted aorta [1].

Vascular Pharmacology Inodilator Tetrahydroisoquinoline

Anti-Platelet Activity: Higenamine vs. 1-Naphthyl Analogs (YS-49, YS-51)

Higenamine inhibits arachidonic acid (AA)-induced rat platelet aggregation with an IC50 of 140 μM. Its 1-naphthyl analogs, YS-49 and YS-51, are significantly more potent in this assay, with IC50 values of 3.3 μM and 5.7 μM, respectively [1]. Conversely, higenamine shows greater selectivity for epinephrine-induced aggregation (human IC50 = 19 μM, rat IC50 = 7.2 μM) .

Platelet Aggregation Thrombosis Arachidonic Acid

Biased Signaling Phenotype: Higenamine vs. Balanced β2-AR Agonists

Higenamine displays a biased signaling profile at the β2-adrenergic receptor. One study identifies it as a Gs-biased agonist that activates the Gs/cAMP pathway with minimal Gi or β-arrestin interaction, alongside ractopamine and dobutamine [1]. Another study reports it as a β-arrestin-biased ligand [2]. This contrasts with balanced agonists like isoproterenol, which robustly activate both G protein and β-arrestin pathways.

Biased Agonism β-Arrestin Gs Protein Signal Transduction

Cardiotoxicity Profile: Higenamine vs. Ephedrine in Beating Cardiomyocyte Model

In a beating human cardiomyocyte cell line, higenamine at 31.3 ng/ml and 313 ng/ml significantly increased beat rate in an escalating manner [1]. Ephedrine produced a significant dose response from 0.5 to 5.0 µM [1]. Notably, the addition of caffeine further increased beat rate for higenamine but not for ephedrine, indicating a differential interaction with concurrent stimulants [1].

Cardiotoxicity Dietary Supplement Safety Pharmacology

Validated Application Scenarios for Higenamine (5843-65-2) Based on Differential Evidence


Pharmacologic Stress Agent for Myocardial Perfusion Imaging

As a validated alternative to dobutamine for pharmacologic stress testing in coronary artery disease detection. The evidence demonstrates equivalent diagnostic sensitivity (85%) and imaging defect severity in a porcine model, with strong agreement (kappa = 0.849) [1]. Higenamine's unique α1-antagonist and biased signaling profile may offer a different safety/tolerability profile, making it a candidate for further clinical evaluation as a stress agent.

Cardiovascular Research Tool for Studying Biased β2-AR Signaling

As a probe to investigate Gs-biased or β-arrestin-biased signaling at the β2-adrenergic receptor [1]. Higenamine's distinct signaling fingerprint, differing from balanced agonists like isoproterenol, makes it a valuable tool for dissecting the roles of G protein versus β-arrestin pathways in cardiac and pulmonary physiology, as well as in drug discovery for biased ligands.

In Vitro Model for Cardiotoxicity and Stimulant Interaction Studies

As a reference compound in beating cardiomyocyte assays to assess the cardiac effects of stimulants and their interactions. The differential response to caffeine co-administration compared to ephedrine [1] makes higenamine a useful standard for evaluating the safety of multi-ingredient dietary supplements or combination therapies.

Platelet Aggregation Research for Non-AA Pathway Mechanisms

As a tool to study platelet aggregation inhibition via non-arachidonic acid pathways. While less potent than its 1-naphthyl analogs against AA-induced aggregation (IC50 = 140 µM vs. 3.3-5.7 µM) [1], higenamine shows selectivity for epinephrine-induced aggregation (human IC50 = 19 µM) [2], suggesting utility in delineating α2-adrenergic or other receptor-mediated pathways in thrombosis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Higenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.